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molecular formula C10H10ClIN2 B8284181 2-(2-Chloro-6-iodo-benzyl)-4,5-dihydro-1H-imidazole

2-(2-Chloro-6-iodo-benzyl)-4,5-dihydro-1H-imidazole

Cat. No. B8284181
M. Wt: 320.56 g/mol
InChI Key: BQQWIMCVPBZVPZ-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

2-(2-Chloro-6-iodo-benzyl)-4,5-dihydro-1H-imidazole was prepared from 1-chloro-2-(2,2-dibromo-vinyl)-3-iodo-benzene and ethylenediamine in analogy to Example 1e): light yellow crystals; MS (ISP): 323.1 ([M+H]+, 35%), 321.4 ([M+H]+, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([I:8])[C:3]=1[CH:9]=[C:10](Br)Br.[CH2:13]([NH2:16])[CH2:14][NH2:15]>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([I:8])[C:3]=1[CH2:9][C:10]1[NH:15][CH2:14][CH2:13][N:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)I)C=C(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CC=2NCCN2)C(=CC=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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